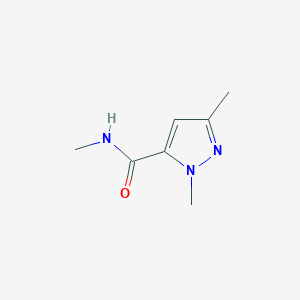
Nitrotriester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrotriester is a chemical compound characterized by the presence of three nitro groups attached to an ester backbone. This compound is known for its high reactivity and is often used in various chemical processes due to its unique properties. This compound compounds are typically used in the synthesis of other chemicals and have applications in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of nitrotriester compounds generally involves the nitration of esters. One common method is the direct nitration of esters using nitric acid in the presence of a catalyst. For example, the nitration of glycerol can produce nitroglycerin, a well-known this compound. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound compounds often involves continuous nitration processes using mixed acid systems (a combination of nitric acid and sulfuric acid). This method allows for better control over the reaction conditions and improves the yield and purity of the final product. The use of microreactor technology has also been explored to optimize the nitration process and enhance safety .
Analyse Des Réactions Chimiques
Types of Reactions
Nitrotriester compounds undergo various chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form nitro acids.
Reduction: Reduction of this compound compounds typically yields amines or hydroxylamines.
Substitution: This compound compounds can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include nitro acids, amines, hydroxylamines, and various substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Nitrotriester compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Employed in the production of explosives, propellants, and other energetic materials due to their high energy content
Mécanisme D'action
The mechanism of action of nitrotriester compounds involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. In biological systems, this compound compounds are metabolized by enzymes such as mitochondrial aldehyde dehydrogenase, which convert them to nitric oxide. This process leads to the relaxation of smooth muscle cells and vasodilation .
Comparaison Avec Des Composés Similaires
Nitrotriester compounds can be compared with other nitro compounds such as nitroalkanes, nitroarenes, and nitroalkenes. While all these compounds contain nitro groups, this compound compounds are unique due to their ester backbone, which imparts different reactivity and properties. For example:
Nitroalkanes: Known for their high Brønstedt acidity and use as pro-nucleophiles.
Nitroarenes: Commonly used in the synthesis of dyes and pigments.
Nitroalkenes: Utilized in cross-coupling reactions to form various functionalized alkenes
Similar Compounds
Nitroglycerin: A well-known this compound used in medicine and explosives.
Pentaerythritol tetranitrate: Another this compound used in explosives and propellants.
Triethylene glycol dinitrate: Used in the production of propellants and explosives.
Propriétés
Numéro CAS |
136587-00-3 |
|---|---|
Formule moléculaire |
C22H39NO8 |
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
tritert-butyl 4-nitro-4-propylhexane-1,1,6-tricarboxylate |
InChI |
InChI=1S/C24H43NO8/c1-11-14-24(25(29)30,16-13-18(26)31-21(2,3)4)15-12-17(19(27)32-22(5,6)7)20(28)33-23(8,9)10/h17H,11-16H2,1-10H3 |
Clé InChI |
HEEWPHZICGIVFP-UHFFFAOYSA-N |
SMILES |
CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-] |
SMILES canonique |
CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















